5-Bromo-N-(2-methoxyethyl)-2-nitroaniline
Description
5-Bromo-N-(2-methoxyethyl)-2-nitroaniline is a nitroaromatic compound featuring a bromine substituent at the 5-position, a nitro group at the 2-position, and a 2-methoxyethyl amine group at the para position.
Properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-15-5-4-11-8-6-7(10)2-3-9(8)12(13)14/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFMQWASZXTBCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251723 | |
| Record name | 5-Bromo-N-(2-methoxyethyl)-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813448-99-6 | |
| Record name | 5-Bromo-N-(2-methoxyethyl)-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=813448-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-(2-methoxyethyl)-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline typically involves the nitration of 5-bromo-2-methoxyaniline, followed by the introduction of the 2-methoxyethyl group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent alkylation step involves the reaction of the nitrated intermediate with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2-methoxyethyl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium thiolate.
Oxidation: The methoxyethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, or potassium thiolate in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Reduction: 5-Bromo-N-(2-methoxyethyl)-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 5-Bromo-N-(2-carboxyethyl)-2-nitroaniline.
Scientific Research Applications
5-Bromo-N-(2-methoxyethyl)-2-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and screening.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methoxyethyl group can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Structural Insights :
Key Findings :
Biological Activity
5-Bromo-N-(2-methoxyethyl)-2-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline can be described as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 300.12 g/mol
- IUPAC Name : 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline
This compound features a bromine atom, a nitro group, and a methoxyethyl substituent, which contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:
- Bromodomain Inhibition : Compounds that inhibit bromodomains have shown promise in treating cancers and inflammatory diseases. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, influencing gene expression and cellular processes .
- Antiproliferative Activity : Some derivatives of nitroanilines have demonstrated antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .
Biological Activity Overview
Case Studies and Research Findings
- Analgesic Activity : A study synthesized several derivatives related to 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline, with two compounds showing promising analgesic effects in animal models. This suggests that modifications to the nitroaniline structure can enhance pain-relief properties .
- Antiproliferative Studies : Research has indicated that certain nitroaniline derivatives can inhibit the proliferation of cancer cells. For instance, one study highlighted a derivative's effectiveness against glioblastoma multiforme cells, showcasing its potential as an anticancer agent .
- Bromodomain Inhibition : The compound's structural features suggest it may act as a bromodomain inhibitor. Inhibitors targeting bromodomains have been linked to reduced tumor growth and modulation of inflammatory responses, indicating that 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline could be explored further for these applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
